molecular formula C8H10ClF2N5 B3037685 1-(3,4-Difluorophenyl)biguanide hydrochloride CAS No. 537037-56-2

1-(3,4-Difluorophenyl)biguanide hydrochloride

Cat. No. B3037685
CAS RN: 537037-56-2
M. Wt: 249.65 g/mol
InChI Key: ZBFPCRPVJPFGBR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)biguanide hydrochloride is an organic compound with the molecular formula C8H10ClF2N5 . It is a solid substance that is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorophenyl)biguanide hydrochloride is defined by its IUPAC name N-(3,4-difluorophenyl)imidodicarbonimidic diamide hydrochloride . The InChI code for this compound is 1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .


Physical And Chemical Properties Analysis

1-(3,4-Difluorophenyl)biguanide hydrochloride has a molecular weight of 249.65 . It is a solid at room temperature and should be stored in a cool, well-ventilated place . The boiling point of this compound is 213-215°C .

Scientific Research Applications

Medicinal Chemistry Applications

Biguanides have been extensively explored for their therapeutic properties, with applications in treating diseases such as diabetes, malaria, and bacterial infections. They exhibit a range of biological activities, including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV properties. This broad spectrum of activity underscores the potential of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, in drug development and the exploration of new therapeutic mechanisms (Kathuria et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, biguanides have found applications in the development of analytical methods for detecting and quantifying biological and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze biguanides and related compounds in various matrices. This highlights the importance of biguanides in analytical methodologies, offering precise and efficient tools for quality control and pharmacokinetic studies (Ali et al., 2015).

Chemical Characterization and Synthesis

The chemical structure and synthesis of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, have been subjects of study, leading to the development of novel synthetic routes and characterization techniques. These studies provide insights into the structural characteristics of biguanides, facilitating the exploration of their chemical properties and the synthesis of new derivatives with potential therapeutic applications (Grytsai et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-(diaminomethylidene)-2-(3,4-difluorophenyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPCRPVJPFGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)biguanide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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